molecular formula C21H19ClFN3O2 B3009224 (2-Chlorophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705134-84-4

(2-Chlorophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B3009224
CAS RN: 1705134-84-4
M. Wt: 399.85
InChI Key: UDYFYUDVNLWXGO-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19ClFN3O2 and its molecular weight is 399.85. The purity is usually 95%.
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Scientific Research Applications

Crystal Packing and Non-Covalent Interactions

Compounds containing the 1,2,4-oxadiazol moiety, similar to the specified chemical, play a significant role in crystal packing through non-covalent interactions. These interactions, particularly lone pair-π and halogen bonding, contribute to the stability of crystal structures. Such insights are essential for understanding and designing materials with specific molecular architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).

Neuroprotective Activities

Aryloxyethylamine derivatives, structurally related to the specified compound, have demonstrated potential neuroprotective effects. These effects are particularly notable against glutamate-induced cell death in PC12 cells, suggesting their relevance in developing treatments for neurological conditions (Zhong, Gao, Xu, Qi, & Wu, 2020).

Antimicrobial Activity

Derivatives of the 1,2,4-oxadiazol group have shown significant in-vitro antibacterial activity. This suggests that compounds with this moiety, like the specified chemical, could be potential candidates for developing new antimicrobial agents (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).

Anticancer and Antimicrobial Properties

Compounds with structural similarities to the specified chemical, particularly those containing chlorophenyl and oxadiazol groups, have shown potential as anticancer and antimicrobial agents. This indicates the broad applicability of such molecules in therapeutic research (G, T., & Bodke, 2021).

Isostructural Analogues and Molecular Docking Studies

Compounds with structural analogies to the specified chemical have been studied for their anticancer and antimicrobial potential, supported by molecular docking studies. These studies provide insights into the interaction of these compounds with biological targets, which is crucial for drug development (Katariya, Vennapu, & Shah, 2021).

Neurotransmitter Receptor Agonists

Research on analogues of the specified compound, particularly those targeting neurotransmitter receptors like 5-HT1A, has shown promising results in animal models. These compounds demonstrate potential for treating neurological disorders and mental health conditions (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, Kleven, et al., 1999).

Structural Analysis and Therapeutic Potentials

Investigations into the structural aspects of related compounds provide valuable information for understanding their therapeutic potentials. This includes analysis of molecular interactions and conformational properties, which are critical for drug design (Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, & Naveen, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies might be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

(2-chlorophenyl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c22-17-9-3-1-7-15(17)21(27)26-11-5-6-14(13-26)12-19-24-20(25-28-19)16-8-2-4-10-18(16)23/h1-4,7-10,14H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYFYUDVNLWXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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